[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate
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Overview
Description
[9-(prop-2-enoyloxymethyl)-8-tricyclo[52102,6]decanyl]methyl prop-2-enoate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate typically involves multiple steps. The initial step often includes the formation of the tricyclic core, followed by the introduction of the prop-2-enoyloxymethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the investigation of various biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological activity. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with prop-2-enoyloxymethyl groups. Examples include:
- [8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate
- [9-(prop-2-enoyloxymethyl)-7-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate
Uniqueness
The uniqueness of [9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate lies in its specific tricyclic structure and the positioning of the prop-2-enoyloxymethyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H24O4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-15-13-8-14(12-7-5-6-11(12)13)16(15)10-22-18(20)4-2/h3-4,11-16H,1-2,5-10H2 |
InChI Key |
PHBAKVPDAOWHDH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1C2CC(C1COC(=O)C=C)C3C2CCC3 |
Origin of Product |
United States |
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